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Compound of Interest

Compound Name: Stavudine (d4T)

Cat. No.: B2772317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy and safety of reduced-

dosage stavudine (d4T) compared to the standard dose and the alternative antiretroviral

agent, tenofovir disoproxil fumarate (TDF). The data presented is compiled from a range of

clinical trials and cohort studies, offering a comprehensive overview for research and drug

development professionals.

Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key quantitative data from comparative studies on different

stavudine dosage regimens and against tenofovir.

Table 1: Virological Efficacy of Reduced vs. Standard Stavudine Dose
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Study/Coho
rt

Patient
Population

Treatment
Arms

Duration

Virological
Suppressio
n Rate
(<400
copies/mL)

Virological
Suppressio
n Rate (<50
copies/mL)

South Africa

Community

Clinics[1][2]

ART-naïve

adults

(>60kg)

d4T 30mg

BID (n=110)

vs. d4T 40mg

BID (n=508)

6 months
79% vs. 81%

(p=0.6)

60% vs. 58%

(p=0.8)

Themba

Lethu Clinic,

South

Africa[3]

ART-naïve

adults

(>60kg)

d4T 30mg

BID vs. d4T

40mg BID

12 months

No significant

difference

reported

Not specified

Table 2: Safety Profile of Reduced vs. Standard Stavudine Dose
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Study/Co
hort

Patient
Populatio
n

Treatmen
t Arms

Duration

Incidence
of
Periphera
l
Neuropat
hy

Incidence
of
Lipoatrop
hy

Incidence
of
Hyperlact
atemia/La
ctic
Acidosis

KwaZulu-

Natal,

South

Africa[4]

ART-naïve

adults

d4T 30mg

BID

(n=240) vs.

d4T 40mg

BID

(n=235)

Retrospecti

ve

40.5 vs.

90.4 per

100

person-

years

(p<0.0001)

Not

specified

Not

specified

Themba

Lethu

Clinic,

South

Africa[3]

ART-naïve

adults

(>60kg)

d4T 30mg

BID vs.

d4T 40mg

BID

12 months

OR 3.12

(95% CI

1.86-5.25)

for 40mg

OR 11.8

(95% CI

3.2-43.8)

for 40mg

OR 8.37

(95% CI

3.83-18.29)

for 40mg

Kenya

Retrospecti

ve Study

ART-naïve

adults

d4T 30mg

BID

(>60kg) vs.

d4T 40mg

BID

(>60kg)

Not

specified

4.2% vs.

16.7%

(p<0.001)

Not

specified

Not

specified

Table 3: Comparison of Low-Dose Stavudine and Tenofovir
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Study
Patient
Populatio
n

Treatmen
t Arms

Duration

Virologic
al
Suppress
ion Rate
(<50
copies/m
L)

Drug-
Related
Adverse
Event
Discontin
uations

Incidence
of
Lipodystr
ophy

Multi-

country

(India,

South

Africa,

Uganda)[5]

HIV-1-

infected,

treatment-

naïve

adults

d4T 20mg

BID + 3TC

+ EFV

(n=536) vs.

TDF + 3TC

+ EFV

(n=536)

96 weeks

79.3% vs.

80.8%

(non-

inferior)

6.7% vs.

1.1%

(p<0.001)

5.6% vs.

0.2%

(p<0.001)

Experimental Protocols
Detailed methodologies for the key cited studies are outlined below to provide a

comprehensive understanding of the experimental context.

South Africa Community Clinics Cohort Study[1][2]
Study Design: A retrospective cohort study comparing two different time periods before and

after a change in dosing guidelines.

Patient Population: Included antiretroviral therapy (ART)-naïve adults weighing over 60kg

who initiated a stavudine-containing regimen in community HIV care programs in South

Africa.

Treatment Regimens:

One cohort received a stable dose of 40mg stavudine twice daily.

The subsequent cohort received a stable dose of 30mg stavudine twice daily.

Both groups received stavudine in combination with lamivudine and a non-nucleoside

reverse transcriptase inhibitor (NNRTI), either nevirapine or efavirenz.
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Virological and Immunological Assessment: HIV RNA levels were monitored at six weeks

and six months after initiating therapy using the Amplicor HIV-1 Monitor test. CD4 cell counts

were also assessed.

Themba Lethu Clinic Cohort Study[3][4]
Study Design: A prospective cohort analysis.

Patient Population: ART-naïve HIV-infected adults weighing 60 kg or more at baseline,

initiating treatment at the Themba Lethu Clinic in Johannesburg, South Africa.

Treatment Regimens:

Patients initiated on a 40mg stavudine twice-daily regimen.

Patients initiated on a 30mg stavudine twice-daily regimen.

Outcomes Assessed: The study evaluated stavudine substitution, failure to achieve viral load

suppression below 400 copies/ml, and the development of peripheral neuropathy,

lipoatrophy, and hyperlactatemia/lactic acidosis at 6 and 12 months.

Multi-country Randomized, Non-inferiority Trial[6]
Study Design: A phase 4, 96-week, randomized, double-blind, non-inferiority trial.

Patient Population: HIV-1-infected, treatment-naïve adults in India, South Africa, and

Uganda.

Treatment Regimens:

Arm 1: Stavudine (d4T) 20mg twice daily in combination with lamivudine (3TC) and

efavirenz (EFV).

Arm 2: Tenofovir disoproxil fumarate (TDF) in combination with lamivudine (3TC) and

efavirenz (EFV).

Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies per milliliter at

48 weeks.
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Safety Assessments: Included monitoring of adverse events, bone density, and body fat.

Mandatory Visualizations
Stavudine's Mechanism of Action
Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI). As a thymidine analog, it must

be phosphorylated intracellularly to its active triphosphate form.[6][7] This active form then

competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into

the growing viral DNA chain by the HIV reverse transcriptase.[7] Because stavudine

triphosphate lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain

elongation, thus inhibiting HIV replication.[7][8]
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Caption: Intracellular activation and mechanism of action of Stavudine.

Stavudine-Induced Mitochondrial Toxicity
A significant adverse effect associated with stavudine is mitochondrial toxicity.[9] The active

form of stavudine, stavudine triphosphate, can inhibit human mitochondrial DNA polymerase

gamma (Pol γ).[10] This inhibition leads to the depletion of mitochondrial DNA (mtDNA), which

encodes essential components of the electron transport chain.[11] The resulting mitochondrial

dysfunction impairs oxidative phosphorylation, leading to decreased ATP production and an
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increase in lactate levels, which can manifest clinically as lactic acidosis, lipoatrophy, and

peripheral neuropathy.[7][11]
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Caption: Proposed mechanism of Stavudine-induced mitochondrial toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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